molecular formula C19H24N4O2 B2839020 N-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide CAS No. 2034414-01-0

N-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide

Cat. No. B2839020
CAS RN: 2034414-01-0
M. Wt: 340.427
InChI Key: IZAZYLMAYPLCSJ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[1,5-a]pyrazine . Pyrazolo[1,5-a]pyrazines are a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as pyrazolo[1,5-a]pyrazines are typically synthesized through reactions involving amines and carbonitriles . The synthesis often involves the use of catalysts .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrazine ring .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives related to N-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide have been extensively studied. These compounds are synthesized through various chemical reactions involving key intermediates like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, and their structures are confirmed using spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Hassan, Hafez, & Osman, 2014).

Anticancer Activity

Compounds derived from this compound have been evaluated for their potential anticancer activities. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to exhibit cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential as anticancer agents (Hassan, Hafez, & Osman, 2014).

Antimicrobial Activity

Derivatives of the compound have also been explored for their antimicrobial properties. Novel synthesis approaches have led to the creation of compounds with significant antimicrobial activity, showcasing the potential of these derivatives in combating microbial infections (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Other Biological Activities

Beyond anticancer and antimicrobial activities, research has also focused on the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions, indicating potential applications in material science and catalysis (Budzisz, Małecka, & Nawrot, 2004).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-15-7-5-14(6-8-15)9-10-20-19(24)22-11-12-23-18(13-22)16-3-2-4-17(16)21-23/h5-8H,2-4,9-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAZYLMAYPLCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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